molecular formula C26H32N3NaO6S2 B1232619 Merocyanine 540 CAS No. 62796-23-0

Merocyanine 540

Cat. No. B1232619
CAS RN: 62796-23-0
M. Wt: 569.7 g/mol
InChI Key: OSQUFVVXNRMSHL-SQAHINLZSA-M
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Description

Synthesis Analysis

The synthesis of MC540 and related cyanine dyes involves the construction of heterocyclic compounds that typically contain nitrogen atoms. A review article by C. Int (2019) discusses the synthesis of different classes of five/six-membered heterocyclic cyanine dyes, including merocyanine dyes. This review provides a detailed overview of the synthesis steps for these dyes, covering monomethine cyanine dyes, dimethine cyanine dyes, trimethine cyanine dyes, and others, with a special emphasis on merocyanine dyes. The synthesis process is elaborated through equations, making it informative and useful for researchers and students in the field of synthetic dye chemistry (C. Int, 2019).

Molecular Structure Analysis

The molecular structure of MC540, like other cyanine dyes, is characterized by the presence of a polymethine chain connecting two nitrogen-containing heterocyclic rings. This structure is responsible for the dye's ability to absorb and emit light at specific wavelengths. The electronic structure and resonance stabilization contribute to MC540's unique photophysical properties, making it an effective agent for photodynamic therapy and fluorescent labeling.

Chemical Reactions and Properties

Cyanine dyes, including MC540, undergo various chemical reactions that are pivotal for their applications. These reactions often involve changes in the polymethine chain or the heterocyclic rings, affecting the dye's optical properties. For example, photoisomerization, a reaction triggered by light exposure, can cause a reversible change in the dye's structure, leading to a change in its absorption spectrum. This property is utilized in optical data storage and molecular switches.

Physical Properties Analysis

The physical properties of MC540, such as solubility, melting point, and thermal stability, are influenced by its molecular structure. These dyes are generally soluble in organic solvents and exhibit high thermal stability, making them suitable for various applications in materials science and biochemistry. The specific physical properties of MC540 depend on its exact chemical structure, particularly the length of the polymethine chain and the nature of the substituents on the heterocyclic rings.

Chemical Properties Analysis

The chemical properties of MC540 are characterized by its reactivity towards nucleophiles and electrophiles, its photostability, and its ability to form complexes with metals and other molecules. These properties are essential for its use in photodynamic therapy, where MC540 generates reactive oxygen species upon light activation, leading to the targeted destruction of malignant cells. Additionally, MC540's interaction with biological membranes and its sensitivity to environmental factors like pH and ionic strength are crucial for its application as a fluorescent probe in biological studies.

References

Scientific Research Applications

Phototreatment of Human Cancer Cells

  • Scientific Field: Oncology
  • Application Summary: MC-540 is used as a photosensitizer in the phototreatment of human cancer cells, specifically leukemia . It is an anionic, lipophilic fluorescent dye that binds preferentially to fluid-like domains of the cell membrane .
  • Methods of Application: The dye is applied to the cancer cells and then photoexcited. This causes a breakdown of the normal permeability properties of the membrane and, eventually, cell death .

Detection of Hypochlorite Ions

  • Scientific Field: Analytical Chemistry
  • Application Summary: MC-540 has been demonstrated as a ‘turn-off’ fluorescent probe to detect hypochlorite ions (ClO−) in an aqueous medium .
  • Methods of Application: MC-540 was separately investigated by fluorescence and absorption spectroscopy in the presence of various analytes, including cations and anions . The fluorescence intensity of MC-540 was effectively quenched with only ClO− ions .
  • Results or Outcomes: The detection limit (LOD) of ClO− was determined to be 6.83 nM . The method was reliably applied to drinking, natural spring, and tap water samples .

Membrane Studies (Transmembrane Potentials)

  • Scientific Field: Cell Biology
  • Application Summary: MC-540 is used as a biological probe in membrane studies, specifically for studying transmembrane potentials . It is an anionic, lipophilic fluorescent dye that binds preferentially to fluid-like domains of the cell membrane .
  • Methods of Application: The dye is applied to the cell membrane and its fluorescence excitation spectrum is studied . The results indicate that the polarity of MC-540 is lower in the first excited singlet state than in the ground state .
  • Results or Outcomes: In aqueous solutions, MC-540 forms stacked aggregates (dimers, trimers) at low concentrations and micelles at higher concentrations .

Membrane Permeability Studies

  • Scientific Field: Cell Biology
  • Application Summary: MC-540 is used as an impermeant fluorescent probe for studying membrane potential and permeability .
  • Methods of Application: The dye is applied to the cell membrane and photoexcitation of the membrane-bound dye differentially modifies membrane permeability .
  • Results or Outcomes: The application of MC-540 has been shown to cause a breakdown of the normal permeability properties of the membrane and, eventually, cell death .

Photophysics Studies

  • Scientific Field: Physical Chemistry
  • Application Summary: MC-540 is used in photophysics studies . The electronic absorption and fluorescence emission spectra of MC-540 were determined at 298 K in a number of solvents of different polarity and solvent effects were evaluated using the solvatochromic shift method .
  • Methods of Application: The dye is applied to various solvents and its electronic absorption and fluorescence emission spectra are studied . The ground and first excited singlet state dipole moments of MC-540 were measured and compared with the corresponding calculated values .
  • Results or Outcomes: The results indicate that the polarity of MC-540 is lower in the first excited singlet state than in the ground state . In aqueous solutions, MC-540 forms stacked aggregates (dimers, trimers) at low concentrations and micelles at higher concentrations .

Fluorescence Sensor for ClO− Determination

  • Scientific Field: Analytical Chemistry
  • Application Summary: MC-540 has been demonstrated as a ‘turn-off’ fluorescent probe to detect hypochlorite ions (ClO−) in an aqueous medium . It was revealed that the fluorescence intensity of MC-540 was effectively quenched with only ClO− ions without being affected by the other twenty-five analytes .
  • Methods of Application: MC-540 was separately investigated by fluorescence and absorption spectroscopy in the presence of various analytes, including cations and anions . The interaction ratio between MC-540 and ClO− was determined as 4:1, and the binding constant (Ka) was calculated as 28.38 M−4 for MC-540 .
  • Results or Outcomes: The detection limit (LOD) of ClO− was determined to be 6.83 nM . The presented method was reliably applied to drinking, natural spring, and tap water samples .

properties

IUPAC Name

sodium;3-[(2Z)-2-[(E)-4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)but-2-enylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O6S2.Na/c1-3-5-16-28-24(30)20(25(31)29(26(28)36)17-6-4-2)12-7-10-15-23-27(18-11-19-37(32,33)34)21-13-8-9-14-22(21)35-23;/h7-10,12-15H,3-6,11,16-19H2,1-2H3,(H,32,33,34);/q;+1/p-1/b10-7+,23-15-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQUFVVXNRMSHL-LTHRDKTGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=CC=CC=C2N(C3=CC=CC=C3O2)CCCS(=O)(=O)[O-])C(=O)N(C1=S)CCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)C(=C/C=C/C=C\2/N(C3=CC=CC=C3O2)CCCS(=O)(=O)[O-])C(=O)N(C1=S)CCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N3NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Merocyanine 540

CAS RN

62796-23-0
Record name Merocyanine 540
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062796230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Benzoxazolepropanesulfonic acid, 2-[4-(1,3-dibutyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)-2-buten-1-ylidene]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3(2H)-Benzoxazolepropanesulfonic acid, 2-[4-(1,3-dibutyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)- 2-buten-1-ylidene]-, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEROCYANINE 540
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS0KSN6L1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,790
Citations
AC Khazraji, S Hotchandani, S Das… - The Journal of Physical …, 1999 - ACS Publications
The anionic cyanine dye Merocyanine 540 (MC540) dissolved in Aerosol-OT (AOT) solutions of heptane and toluene possesses a significantly higher fluorescence quantum yield and …
Number of citations: 422 pubs.acs.org
AS Verkman - Biochemistry, 1987 - ACS Publications
… The physicochemical mechanism for merocyanine 540 (M540) binding to unilamellar phosphatidylcholine (PC) vesicles was examined by steady-state and dynamic fluorescence and …
Number of citations: 85 pubs.acs.org
J Widengren, CAM Seidel - Physical Chemistry Chemical Physics, 2000 - pubs.rsc.org
In this study, fluorescence correlation spectroscopy (FCS) is used to investigate the photo-induced transient states of Merocyanine 540 (MC540), a fluorescent agent for photodynamic …
Number of citations: 87 pubs.rsc.org
E Alarcon, A Aspée, M Gonzalez-Bejar… - Photochemical & …, 2010 - Springer
… The photobehavior of merocyanine 540 (MC) was studied in homogeneous media (ethanol, … Merocyanine 540 in aqueous solution mostly forms aggregates, which in the presence of …
Number of citations: 55 link.springer.com
NS Dixit, RA Mackay - Journal of the American Chemical Society, 1983 - ACS Publications
… absorption and fluorescence properties of merocyanine 540 in anionic and cationic microemulsion. Measurements have alsobeen performed in water, ethanol, 1-pentanol, and …
Number of citations: 83 pubs.acs.org
P Williamson, K Mattocks, RA Schlegel - Biochimica et Biophysica Acta …, 1983 - Elsevier
… Merocyanine 540 fluorescence emission spectra in the presence of phospholipid vesicles. Merocyanine 540 was titrated with egg PC multibilayer vesicles as described in Materials and …
Number of citations: 271 www.sciencedirect.com
J DAVILA, A HARRIMAN… - Photochemistry and …, 1991 - Wiley Online Library
The photophysical properties of merocyanine 540 have been determined in methanol solution over a modest temperature range. Triplet state population is inefficient (the limiting triplet …
Number of citations: 82 onlinelibrary.wiley.com
G Salama, M Morad - Science, 1976 - science.org
… Frog hearts stained with merocyanine 540 show a 1.5 to 2.0percent increase influorescence … Merocyanine 540 is biologically inert as it stains the cardiac cell membrane and acts as a …
Number of citations: 258 www.science.org
AC Benniston, A Harriman, KS Gulliya - Journal of the Chemical …, 1994 - pubs.rsc.org
… Some of the photophysical properties of the butyl derivative 2 (ie Merocyanine 540) have been reported previo~sly~-'~ and the major goal of this study is to evaluate the effect of …
Number of citations: 40 pubs.rsc.org
B Čunderlı́ková, L Šikurová - Chemical Physics, 2001 - Elsevier
Absorption and corrected fluorescence emission spectra of merocyanine 540 (MC 540) were recorded in solvents with different physico-chemical parameters – dielectric constant ε r , …
Number of citations: 76 www.sciencedirect.com

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